An In-depth Technical Guide to the Physicochemical Properties of 1-Azaspiro[4.4]nonan-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-Azaspiro[4.4]nonan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of Azaspirocyclic Scaffolds in Medicinal Chemistry
In the contemporary landscape of drug discovery, the demand for molecular scaffolds that offer three-dimensional complexity and refined pharmacological profiles has never been greater. Azaspirocycles, bicyclic systems sharing a single nitrogen-containing atom, have emerged as a pivotal class of structures that address the limitations of traditional flat, aromatic compounds.[1] Their inherent rigidity and defined spatial arrangement of substituents provide a powerful tool for medicinal chemists to optimize ligand-receptor interactions, enhance target selectivity, and improve pharmacokinetic properties.[2][3]
The 1-azaspiro[4.4]nonane framework, in particular, is a key structural motif found in a variety of biologically active natural products and synthetic compounds.[4][5] Derivatives of this scaffold have shown promise in diverse therapeutic areas, from anticancer agents to modulators of nicotinic acetylcholine receptors.[4][6] The introduction of a hydroxyl group at the 4-position of this scaffold, yielding 1-Azaspiro[4.4]nonan-4-ol, offers a strategic point for further functionalization and modulation of its physicochemical properties. A thorough understanding of these properties is therefore fundamental for its effective application in drug design and development.
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Azaspiro[4.4]nonan-4-ol. In the absence of extensive publicly available experimental data for this specific molecule, this guide combines predicted data with detailed, field-proven experimental protocols for the determination of these key parameters. This approach is designed to empower researchers to either validate the predicted properties or characterize novel derivatives based on this promising scaffold.
Molecular Profile of 1-Azaspiro[4.4]nonan-4-ol
A foundational understanding of a molecule begins with its basic structural and identifying information. For 1-Azaspiro[4.4]nonan-4-ol, this information is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | PubChemLite[7] |
| Molecular Weight | 141.21 g/mol | BLDpharm[8] |
| Monoisotopic Mass | 141.11537 Da | PubChemLite[7] |
| CAS Number | 1553896-22-2 | BLDpharm[8] |
| SMILES | OC1CCNC12CCCC2 | BLDpharm[8] |
| InChI | InChI=1S/C8H15NO/c10-7-3-6-9-8(7)4-1-2-5-8/h7,9-10H,1-6H2 | PubChemLite[7] |
| InChIKey | SORMPYXQFVFPAH-UHFFFAOYSA-N | PubChemLite[7] |
Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Source |
| XlogP | 0.4 | PubChemLite[7] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Aqueous Solubility | Not available | |
| pKa (basic) | Not available |
Note: The lack of publicly available experimental data for properties such as boiling point, melting point, and aqueous solubility underscores the novelty of this particular scaffold derivative and highlights the importance of the experimental protocols detailed in the subsequent sections.
Lipophilicity: A Key Determinant of Drug-Like Properties
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (LogP) and distribution coefficient (LogD) are the most common measures of lipophilicity.
Predicted Lipophilicity
The predicted XlogP of 0.4 for 1-Azaspiro[4.4]nonan-4-ol suggests a relatively balanced hydrophilic-lipophilic character.[7] This is a favorable starting point for drug design, as compounds with extreme lipophilicity or hydrophilicity often exhibit poor pharmacokinetic profiles.
Experimental Determination of LogP/LogD: The Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of LogP and LogD. The following protocol provides a robust framework for this measurement.
Principle: A known amount of the compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (for LogD) or pure water (for LogP). The concentration of the compound in each phase is then determined, and the ratio of these concentrations is used to calculate the partition or distribution coefficient.
Step-by-Step Protocol:
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Preparation of Phases:
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Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
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Pre-saturate the n-octanol with the PBS buffer and vice versa by vigorously mixing equal volumes of the two phases for at least 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the addition of the test compound.
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Sample Preparation:
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Prepare a stock solution of 1-Azaspiro[4.4]nonan-4-ol in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
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-
Partitioning:
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In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS buffer (e.g., 1 mL of each).
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Add a small aliquot of the stock solution of 1-Azaspiro[4.4]nonan-4-ol to the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.
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Securely cap the vial and shake vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
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-
Phase Separation:
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Centrifuge the vial at a moderate speed to facilitate the complete separation of the n-octanol and aqueous phases.
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-
Quantification:
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Carefully remove an aliquot from both the n-octanol and the aqueous layers.
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Analyze the concentration of 1-Azaspiro[4.4]nonan-4-ol in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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-
Calculation:
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The distribution coefficient (LogD) at pH 7.4 is calculated using the following formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
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Caption: Workflow for the experimental determination of LogD using the shake-flask method.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical physicochemical property that significantly impacts a drug's absorption and bioavailability. Poorly soluble compounds often present significant challenges in formulation and can lead to variable and incomplete absorption.
Experimental Determination of Aqueous Solubility: The Shake-Flask Method
The shake-flask method is also the benchmark for determining thermodynamic aqueous solubility.
Principle: An excess amount of the solid compound is agitated in an aqueous buffer of a specific pH until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is measured.
Step-by-Step Protocol:
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Buffer Preparation:
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Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, and 7.4) to assess the pH-dependent solubility.
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-
Sample Preparation:
-
Add an excess amount of solid 1-Azaspiro[4.4]nonan-4-ol to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.
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-
Equilibration:
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Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is achieved.
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-
Separation of Undissolved Solid:
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Filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove all undissolved particles. It is important to discard the initial portion of the filtrate to avoid any potential adsorption to the filter membrane.
-
-
Quantification:
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Dilute the clear filtrate with a suitable solvent and analyze the concentration of 1-Azaspiro[4.4]nonan-4-ol using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve should be prepared to ensure accurate quantification.
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-
Reporting:
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The aqueous solubility is reported in units of µg/mL or µM at the specific pH and temperature of the experiment.
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Caption: Workflow for determining aqueous solubility via the shake-flask method.
Ionization Constant (pKa): Understanding Charge State in Physiological Environments
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For an amine-containing compound like 1-Azaspiro[4.4]nonan-4-ol, the pKa of its conjugate acid is a critical parameter that dictates its charge state at different physiological pH values. The charge state, in turn, influences solubility, permeability, and receptor binding.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.
Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve.
Step-by-Step Protocol:
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Sample Preparation:
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Accurately weigh a sample of 1-Azaspiro[4.4]nonan-4-ol and dissolve it in a known volume of deionized water or a co-solvent system if solubility is low. The presence of an inert electrolyte (e.g., KCl) is recommended to maintain a constant ionic strength.
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-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions.
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
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Use a precision burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
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-
Data Collection:
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before proceeding.
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-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
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The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
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Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
While specific spectra for 1-Azaspiro[4.4]nonan-4-ol are not widely published, this section outlines the expected features based on its structure and data from related compounds. A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound, which should be consulted for definitive structural confirmation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the protons of the two rings. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a distinct multiplet, and the protons on the carbons adjacent to the nitrogen atom would be shifted downfield. The hydroxyl proton (OH) may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The spiro carbon atom would likely appear in the range of 60-80 ppm. The carbon atom attached to the hydroxyl group would be significantly downfield-shifted (typically 60-75 ppm), as would the carbons adjacent to the nitrogen atom (typically 40-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 1-Azaspiro[4.4]nonan-4-ol would be characterized by several key absorption bands:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
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C-H stretching bands for the sp³ hybridized carbons, typically appearing just below 3000 cm⁻¹.
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An N-H stretching band for the secondary amine, which may be observed in the region of 3300-3500 cm⁻¹, potentially overlapping with the O-H stretch.
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A C-N stretching vibration, typically in the range of 1000-1200 cm⁻¹.
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A C-O stretching vibration, typically in the range of 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 142.12265.[7] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Conclusion: A Scaffold of Opportunity
1-Azaspiro[4.4]nonan-4-ol represents a valuable building block in the ever-expanding toolkit of medicinal chemists. Its azaspirocyclic core offers a rigid, three-dimensional framework that is increasingly sought after in modern drug design. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, this guide has provided a robust framework for its characterization. By combining predicted data with detailed, actionable experimental protocols, researchers are well-equipped to explore the potential of this and related scaffolds in their drug discovery programs. The favorable predicted lipophilicity and the presence of functional groups amenable to further modification underscore the potential of 1-Azaspiro[4.4]nonan-4-ol as a starting point for the development of novel therapeutics with enhanced efficacy and improved physicochemical properties.
References
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PubChemLite - 1-azaspiro[4.4]nonan-4-ol (C8H15NO) . Available at: [Link]
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Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - ACS Publications . Available at: [Link]
-
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products - ResearchGate . Available at: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed . Available at: [Link]
-
Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition - Beilstein Journal of Organic Chemistry . Available at: [Link]
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC - NIH . Available at: [Link]
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